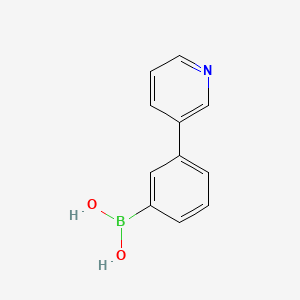

(3-(Pyridin-3-yl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Pyridin-3-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable carbon-boron bonds, which are essential in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: The most common method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Hydroboration: Another method involves the hydroboration of a pyridine-substituted alkyne, followed by oxidation to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (3-(Pyridin-3-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products Formed:

Oxidation: Phenols, quinones.

Reduction: Boronic esters, alcohols.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

(3-(Pyridin-3-yl)phenyl)boronic acid has been investigated for its potential in drug delivery systems, particularly in targeting cancer cells. Its ability to form reversible covalent bonds with diols allows it to interact with biological molecules effectively.

- Case Study : A study demonstrated that nanoparticles modified with this compound showed enhanced accumulation in tumor tissues compared to non-targeted nanoparticles. This was attributed to the compound's ability to bind selectively to cancer cell markers, facilitating targeted drug delivery and improving therapeutic efficacy against tumors .

Glucose-Sensitive Drug Delivery

The unique property of boronic acids to bind sugars reversibly makes them ideal candidates for glucose-responsive drug delivery systems. This application is particularly relevant for diabetes management.

- Research Findings : Research has shown that conjugates of this compound can be designed to release therapeutic agents in response to glucose levels, offering a controlled release mechanism that mimics physiological conditions .

Antitumor Agents

This compound derivatives have been synthesized and evaluated for their antitumor activity.

- Case Study : In vitro studies indicated that certain derivatives exhibited potent cytotoxic effects against renal cancer and leukemia cell lines, suggesting their potential as novel antitumor agents .

Smart Sensors

The ability of boronic acids to form reversible complexes with diols has led to their use in developing smart chemical sensors.

- Application Example : this compound has been incorporated into sensor designs that can detect glucose levels in biological samples, providing a non-invasive monitoring tool for diabetic patients .

Polymer Chemistry

In polymer chemistry, this compound is used as a building block for synthesizing functional polymers that can respond to environmental stimuli.

| Polymer Type | Functionality | Application Area |

|---|---|---|

| Glucose-responsive | Controlled drug release | Diabetes treatment |

| Mucoadhesive polymers | Enhanced drug delivery | Ocular drug delivery |

| Antibacterial agents | Infection control | Wound healing |

Chromatography

This compound is utilized in chromatographic techniques for the separation and analysis of carbohydrates and other diol-containing compounds.

Mecanismo De Acción

Molecular Targets and Pathways: (3-(Pyridin-3-yl)phenyl)boronic acid primarily acts through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in both laboratory and industrial settings.

Comparación Con Compuestos Similares

3-Pyridinylboronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.

4-(Pyridin-3-yl)phenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Phenylboronic acid: Lacks the pyridine ring, making it less effective in certain catalytic applications.

Uniqueness: (3-(Pyridin-3-yl)phenyl)boronic acid is unique due to its dual aromatic systems (pyridine and phenyl rings), which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .

Actividad Biológica

(3-(Pyridin-3-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound this compound has the molecular formula C11H10BNO2 and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, a study reported that this compound exhibits a cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 µg/mL, indicating moderate efficacy against cancer cells while showing no toxicity to healthy cells .

In a detailed investigation, it was found that the compound induces cell cycle arrest at the G2/M phase in cancer cells, which is a critical mechanism for inhibiting tumor growth. The studies suggested that this action may be mediated through the inhibition of specific protein kinases involved in cell cycle regulation .

Antibacterial Activity

This compound also demonstrates promising antibacterial properties. It has been evaluated against various bacterial strains, showing significant activity due to its ability to inhibit bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

Table: Antibacterial Efficacy

| Bacterial Strain | Inhibition Concentration (µM) |

|---|---|

| E. coli | 0.004 |

| S. aureus | 0.008 |

| Pseudomonas aeruginosa | 0.005 |

These results indicate that this compound could be a valuable lead compound in developing new antibacterial agents.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown high inhibitory effects on butyrylcholinesterase with an IC50 of 3.12 µg/mL and moderate activity against acetylcholinesterase (IC50: 115.63 µg/mL) . These properties suggest potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the boronic acid moiety can significantly affect biological activity. For example, substituents on the pyridine ring can enhance binding affinity and selectivity towards target enzymes or receptors .

Propiedades

IUPAC Name |

(3-pyridin-3-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQXHWHJJERAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CN=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.